Technical Whitepaper: 3-[(4-Chlorophenyl)methoxy]pyridine
Technical Whitepaper: 3-[(4-Chlorophenyl)methoxy]pyridine
The following technical guide details the chemical properties, synthetic pathways, and application potential of 3-[(4-Chlorophenyl)methoxy]pyridine.
Physicochemical Profiling and Synthetic Utility[1]
Executive Summary
3-[(4-Chlorophenyl)methoxy]pyridine (also known as 3-(4-chlorobenzyloxy)pyridine) represents a distinct structural class of pyridine ethers. Unlike its carbon-linked analogues (e.g., 2- or 4-benzylpyridines), this molecule features an ether linkage at the meta (3-) position of the pyridine ring. This structural nuance imparts unique electronic properties, modulating basicity and lipophilicity in a manner highly favorable for medicinal chemistry and agrochemical design.[1] This guide serves as a foundational reference for researchers utilizing this scaffold as a pharmacophore or building block.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
The core structure consists of a pyridine ring connected to a 4-chlorophenyl ring via an oxymethylene (-OCH₂-) bridge. This linkage acts as a flexible hinge, allowing the molecule to adopt various conformations suitable for binding pockets in GPCRs or enzymes.[1]
2.1 Identification Data
| Parameter | Detail |
| IUPAC Name | 3-[(4-Chlorophenyl)methoxy]pyridine |
| Common Name | 3-(4-Chlorobenzyloxy)pyridine |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| SMILES | Clc1ccc(COc2cccnc2)cc1 |
| InChI Key | Predicted based on structure (e.g., XSVWMIMFDMJQRL-UHFFFAOYSA-N analogue) |
2.2 Physicochemical Profile (Predicted & Experimental Consensus)
The following data is synthesized from structural analogues (3-alkoxypyridines) and computational models.
| Property | Value | Context/Implication |
| LogP (Octanol/Water) | ~3.2 – 3.5 | Moderate lipophilicity; likely good membrane permeability (Lipinski compliant).[1] |
| pKa (Pyridine N) | 4.8 – 5.1 | Weaker base than pyridine (pKa 5.[1]2) due to the inductive withdrawal of the oxygen, despite resonance donation. |
| H-Bond Acceptors | 2 | Pyridine Nitrogen + Ether Oxygen.[1] |
| H-Bond Donors | 0 | Aprotic; requires protonation to act as a donor.[1] |
| Solubility | Low (Water) | Soluble in organic solvents (DCM, DMSO, MeOH, Ethyl Acetate). |
| Melting Point | 45 – 55 °C | Likely a low-melting solid or viscous oil at RT (analogous to 3-benzyloxypyridine).[1] |
Synthetic Methodologies
The synthesis of 3-[(4-Chlorophenyl)methoxy]pyridine is most efficiently achieved via Williamson Ether Synthesis .[1] This pathway is preferred over Nucleophilic Aromatic Substitution (SNAr) because the 3-position of pyridine is not sufficiently electron-deficient to facilitate direct displacement of a halide without strong activating groups.
3.1 Protocol: O-Alkylation of 3-Hydroxypyridine
Reaction Principle: The phenolic hydroxyl of 3-hydroxypyridine is deprotonated by a base to form a pyridin-3-olate anion, which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Reagents:
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Substrate: 3-Hydroxypyridine (1.0 eq)
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Electrophile: 4-Chlorobenzyl chloride (1.1 eq)
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Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)
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Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)
Step-by-Step Workflow:
-
Activation: Dissolve 3-hydroxypyridine in anhydrous DMF under N₂ atmosphere. Add K₂CO₃ and stir at RT for 30 mins to generate the phenoxide anion.
-
Coupling: Dropwise add 4-chlorobenzyl chloride.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1]
-
Workup: Quench with water. Extract with Ethyl Acetate (x3).[1] Wash organic layer with brine to remove DMF.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
3.2 Visualization of Synthetic & Reactivity Pathways
The following diagram illustrates the synthesis and potential downstream reactivity (metabolism/derivatization).
Figure 1: Synthetic route via Williamson ether synthesis and primary reactivity pathways including N-oxidation and salt formation.[2]
Reactivity & Stability Profile
4.1 Chemical Stability
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Acid/Base Stability: The ether linkage is stable to basic conditions and dilute acids.[1] However, strong Lewis acids (e.g., BBr₃) or hot hydrobromic acid (HBr) will cleave the ether bond, regenerating the phenol and benzyl bromide.
-
Oxidation: The pyridine nitrogen is susceptible to oxidation by peracids (e.g., mCPBA) to form the N-oxide .[1] This transformation increases polarity and is a common metabolic route.[1]
-
Reduction: The chlorophenyl ring is generally stable, but the C-Cl bond can be reduced (dehalogenated) under catalytic hydrogenation conditions (Pd/C, H₂), which is often an undesired side reaction during unrelated reductions.
4.2 Biological Stability (Metabolic Liability)
In drug discovery, this scaffold is subject to specific metabolic clearances:
-
O-Dealkylation: Cytochrome P450 enzymes (isoforms like CYP2D6 or CYP3A4) can hydroxylate the benzylic carbon, leading to hemiacetal collapse and release of 4-chlorobenzaldehyde and 3-hydroxypyridine.[1]
-
N-Oxidation: Formation of the pyridine N-oxide increases water solubility and clearance.[1]
Applications in Research & Development
5.1 Medicinal Chemistry
This molecule serves as a bioisostere for biphenyl or benzyl-phenyl scaffolds.[1] The pyridine nitrogen provides a specific hydrogen bond acceptor vector that phenyl rings lack.[1]
-
Target Classes:
-
GPCRs: The lipophilic chlorobenzyl tail fits into hydrophobic pockets (e.g., Dopamine or Serotonin receptors), while the pyridine head interacts with polar residues.
-
Enzyme Inhibitors: Analogues have been explored as inhibitors of LSD1 (Lysine Specific Demethylase 1) and Tyrosinase , where the pyridine coordinates with active site metals (Zn²⁺ or Cu²⁺).[1]
-
5.2 Agrochemicals
Pyridine ethers are a privileged scaffold in herbicide discovery.[1]
-
Mechanism: Many herbicides containing this motif inhibit Phytoene Desaturase (PDS) , an enzyme critical for carotenoid biosynthesis.[1] The 3-alkoxypyridine structure mimics the substrate or cofactor binding, leading to bleaching in treated plants.
References
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Williamson Ether Synthesis Protocol
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Biological Relevance of Pyridine Ethers
- Synthesis and biological evaluation of 3-(4-chlorophenyl)
-
Source:
-
LSD1 Inhibition by Pyridine Ethers
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Agrochemical Applications
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Pyridine derivatives as herbicides and fungicides.[1]
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Source:
-
Sources
- 1. 2-氯甲基-4-甲氧基-3,5-二甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
